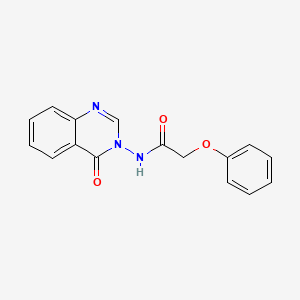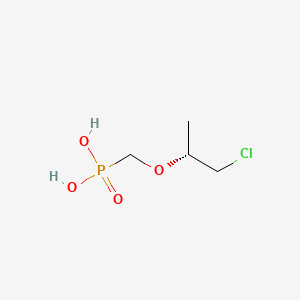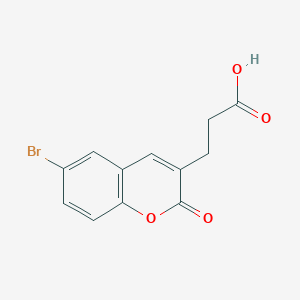
N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-オキソキナゾリン-3(4H)-イル)-2-フェノキシアセトアミドは、キナゾリンオン系に属する化合物です。 キナゾリンオンは、抗菌、抗真菌、抗癌特性を含む、様々な生物活性で知られる複素環式化合物です
準備方法
合成ルートと反応条件
N-(4-オキソキナゾリン-3(4H)-イル)-2-フェノキシアセトアミドの合成は、通常、4-オキソキナゾリン誘導体とフェノキシアセト酸誘導体の反応を含みます。 一般的な方法には、トリエチルアミンなどの塩基の存在下、4-オキソキナゾリンとフェノキシアセチルクロリドの縮合があります 。反応は通常、ジクロロメタンなどの有機溶媒中で還流条件下で行われます。
工業生産方法
この化合物の工業生産方法は、文献ではあまりよくわかっていません。大規模合成は、収率の向上、コスト削減、環境への配慮に焦点を当て、実験室規模の方法の最適化を伴う可能性が高いでしょう。
化学反応の分析
反応の種類
N-(4-オキソキナゾリン-3(4H)-イル)-2-フェノキシアセトアミドは、次のような様々な化学反応を受ける可能性があります。
酸化: この化合物は、キナゾリン N-オキシドを形成するために酸化することができます。
還元: 還元反応は、オキソ基をヒドロキシル基に変換し、ヒドロキシキナゾリン誘導体を生成することができます。
置換: フェノキシ基は、適切な条件下で他の求核試薬で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核試薬を、多くの場合、触媒の存在下または塩基性条件下で置換反応に使用することができます。
主な生成物
酸化: キナゾリン N-オキシド。
還元: ヒドロキシキナゾリン誘導体。
置換: 使用される求核試薬に応じて、様々な置換キナゾリンオン誘導体。
科学的研究の応用
N-(4-オキソキナゾリン-3(4H)-イル)-2-フェノキシアセトアミドは、いくつかの科学研究において応用されています。
化学: 潜在的な生物活性を有するより複雑なキナゾリンオン誘導体を合成するためのビルディングブロックとして使用される.
生物学: 生物学的巨大分子との相互作用、および生化学プローブとしての可能性について研究されている。
作用機序
N-(4-オキソキナゾリン-3(4H)-イル)-2-フェノキシアセトアミドの作用機序は、特定の分子標的との相互作用を含みます。 抗菌剤としての用途では、細菌酵素を阻害したり、細胞膜の完全性を破壊する可能性があります 。正確な分子経路と標的は、特定の生物学的状況と研究されている化合物の誘導体によって異なる場合があります。
類似化合物の比較
類似化合物
キノキサリン誘導体: これらの化合物は、類似の複素環構造を共有し、比較可能な生物活性を示します.
3H-キナゾリン-4-オン誘導体: これらの誘導体は、抗菌剤、抗真菌剤、抗癌剤としての特性について研究されてきました.
独自性
N-(4-オキソキナゾリン-3(4H)-イル)-2-フェノキシアセトアミドは、その特定の置換パターンによって独自性があります。この置換パターンは、生物活性と化学反応性に影響を与える可能性があります。フェノキシアセトアミド基の存在は、生物学的標的との相互作用を高め、薬物動態特性を向上させる可能性があります。
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
3H-Quinazolin-4-one Derivatives: These derivatives have been studied for their antibacterial, antifungal, and anticancer properties.
Uniqueness
N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenoxyacetamide group can enhance its interaction with biological targets and improve its pharmacokinetic properties.
特性
CAS番号 |
89632-75-7 |
|---|---|
分子式 |
C16H13N3O3 |
分子量 |
295.29 g/mol |
IUPAC名 |
N-(4-oxoquinazolin-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H13N3O3/c20-15(10-22-12-6-2-1-3-7-12)18-19-11-17-14-9-5-4-8-13(14)16(19)21/h1-9,11H,10H2,(H,18,20) |
InChIキー |
CZQNHLMMDDVZSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropane;ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B11832818.png)
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)
![Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-](/img/structure/B11832832.png)

![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11832837.png)
![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11832841.png)

![1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11832849.png)





![Oxirane, 2-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]-, (2S)-](/img/structure/B11832895.png)
